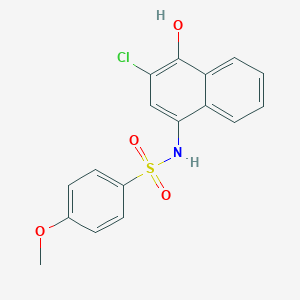

Sirt1/2-IN-3

Description

Structure

3D Structure

Properties

CAS No. |

301313-42-8 |

|---|---|

Molecular Formula |

C17H14ClNO4S |

Molecular Weight |

363.8g/mol |

IUPAC Name |

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C17H14ClNO4S/c1-23-11-6-8-12(9-7-11)24(21,22)19-16-10-15(18)17(20)14-5-3-2-4-13(14)16/h2-10,19-20H,1H3 |

InChI Key |

PBHNALRVEVSVQD-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl |

Origin of Product |

United States |

Research on Sirtuin 1 Sirt1 Modulating Biological Processes

Molecular Mechanisms of SIRT1 Activity

The primary molecular function of SIRT1 is the removal of acetyl groups from lysine (B10760008) residues on its target proteins. aacrjournals.org This NAD+-dependent deacetylation reaction generates nicotinamide, which in turn acts as a negative feedback inhibitor of SIRT1. e-dmj.org SIRT1's enzymatic activity is not only controlled by the availability of NAD+ but also by various post-translational modifications and interactions with other proteins. sciengine.comoup.com

Deacetylation of Histone and Non-Histone Proteins

SIRT1 targets both histone and non-histone proteins for deacetylation. frontiersin.orgaging-us.comnih.gov The acetylation state of proteins is a key regulatory mechanism that determines their function and stability. By removing acetyl groups, SIRT1 can alter protein activity, protein-protein interactions, and subcellular localization.

The deacetylation of histone proteins by SIRT1 is a fundamental mechanism for regulating chromatin structure and gene expression. nih.govtandfonline.comnih.govuniprot.org Histones are the primary protein components of chromatin, and their post-translational modifications, including acetylation, play a critical role in modulating the accessibility of DNA to transcription factors and the transcriptional machinery.

SIRT1 deacetylates specific lysine residues on histone tails, including H4K16, H3K9, H3K14, and H1K26. frontiersin.orgnih.govnih.gov The removal of acetyl groups from these residues leads to a more condensed chromatin structure, which is generally associated with transcriptional repression or silencing. nih.govnih.govuniprot.org For instance, the deacetylation of H4K16 is a hallmark of SIRT1-mediated gene silencing. aging-us.com

Beyond its direct effects on histones, SIRT1 also influences the activity of other histone-modifying enzymes. For example, it can deacetylate and inhibit the histone acetyltransferase p300, further promoting a state of histone hypoacetylation. nih.gov SIRT1 can also recruit other enzymes to chromatin to induce further modifications, such as histone methylation and DNA methylation, contributing to the formation of silent chromatin. nih.govnih.gov

Key Protein Substrates and Associated Pathways

SIRT1's influence extends beyond histones to a wide array of non-histone proteins, including numerous transcription factors and other critical cellular proteins. frontiersin.orguniprot.org This broad substrate specificity allows SIRT1 to regulate a multitude of cellular pathways.

SIRT1 modulates the activity of several key transcription factors involved in inflammation, cell survival, metabolism, and stress responses.

NF-κB (Nuclear Factor-kappa B): SIRT1 can directly interact with and deacetylate the RelA/p65 subunit of NF-κB at lysine 310. frontiersin.orgatsjournals.orgnih.gov This deacetylation inhibits the transcriptional activity of NF-κB, a key regulator of inflammation. frontiersin.orgfrontiersin.orgmdpi.com By suppressing NF-κB signaling, SIRT1 reduces the expression of pro-inflammatory genes. plos.orgresearchgate.net

p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA damage response. SIRT1 can deacetylate p53 at lysine 382, which attenuates p53's transcriptional activity and its ability to induce apoptosis. ashpublications.orgnih.govdovepress.com This regulation of p53 by SIRT1 plays a complex role in cell fate decisions, potentially promoting cell survival under certain stress conditions. pnas.org

FOXO (Forkhead box O): The FOXO family of transcription factors is involved in stress resistance, metabolism, and longevity. researchgate.net SIRT1 can deacetylate FOXO proteins, such as FOXO1, FOXO3, and FOXO4, which can have a dual effect on their function. mdpi.comahajournals.org SIRT1-mediated deacetylation can enhance FOXO's ability to promote resistance to oxidative stress while inhibiting its pro-apoptotic functions. researchgate.netmdpi.com

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1-alpha): PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. SIRT1 can deacetylate and activate PGC-1α, leading to an increase in mitochondrial function and fatty acid oxidation. frontiersin.org

PPARγ (Peroxisome proliferator-activated receptor-gamma): PPARγ is a key transcription factor in adipogenesis (fat cell formation). SIRT1 can inhibit the activity of PPARγ by recruiting corepressors to its target genes, thereby suppressing adipocyte differentiation. aging-us.comijbs.com

Ku70: Ku70 is a protein involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. SIRT1 can deacetylate Ku70, which is thought to enhance its DNA repair activity. spandidos-publications.comnih.gov Deacetylation of Ku70 by SIRT1 can also inhibit apoptosis by preventing the pro-apoptotic protein Bax from translocating to the mitochondria. aacrjournals.orgtandfonline.comdergipark.org.tr

RelA/p65: As mentioned previously, RelA/p65 is a subunit of the NF-κB transcription factor. SIRT1-mediated deacetylation of RelA/p65 at lysine 310 is a key mechanism for the negative regulation of NF-κB signaling and the inflammatory response. atsjournals.orgnih.govmdpi.com This deacetylation impairs the transcriptional activation potential of RelA/p65. nih.gov

Transcription Factors: NF-κB, p53, FOXO, PGC-1α, PPARγ

Involvement of SIRT1 in Cellular and Molecular Processes

Through its deacetylation activity on a multitude of substrates, SIRT1 plays a pivotal role in fundamental cellular and molecular processes, most notably in the regulation of gene expression and the dynamic structuring of chromatin.

Regulation of Gene Expression and Chromatin Structure

SIRT1's primary role in regulating gene expression stems from its ability to modify chromatin structure. nih.govtandfonline.comnih.govuniprot.org By deacetylating histones, particularly at H4K16, H3K9, and H3K14, SIRT1 promotes a more compact and transcriptionally silent chromatin state. frontiersin.orgnih.govnih.gov This mechanism is crucial for the repression of specific genes and the maintenance of silent chromatin regions. nih.gov

The recruitment of SIRT1 to specific gene promoters, often through interactions with transcription factors, leads to localized histone deacetylation and transcriptional repression. nih.govembopress.org Beyond direct histone deacetylation, SIRT1 can orchestrate a broader epigenetic silencing program by recruiting other chromatin-modifying enzymes, including histone methyltransferases and DNA methyltransferases, to further condense chromatin and solidify gene silencing. nih.govtandfonline.comnih.gov

DNA Repair Mechanisms

SIRT1 plays a crucial role in the DNA Damage Response (DDR) and the maintenance of genomic stability. nih.gov It is directly involved in responding to DNA damage, such as double-strand breaks (DSBs), by recruiting and activating various repair proteins. nih.gov SIRT1-deficient cells have shown impaired DDR, reflected by reduced repair capacity and increased genomic instability. oup.com

The enzyme facilitates DNA repair by deacetylating key proteins involved in different repair pathways, including:

Non-Homologous End Joining (NHEJ) : SIRT1 deacetylates Ku70, a critical factor that binds to broken DNA ends to initiate NHEJ repair. oncotarget.com

Homologous Recombination (HR) : SIRT1 influences the formation of repair foci containing proteins like NBS1, RAD51, and BRCA1. oup.com

Other Repair Pathways : Research indicates SIRT1 also regulates enzymes in Mismatch Repair (MMR) and Base Excision Repair (BER) systems following oxidative stress. nih.gov

By modulating these repair factors, SIRT1 helps protect cells from the potentially lethal or mutagenic consequences of DNA damage. nih.govplos.org

Metabolic Homeostasis and Energy Sensing

SIRT1 is a pivotal regulator of metabolic homeostasis, acting as a cellular energy sensor. nih.govbiologists.com Its activity is dependent on the cellular levels of NAD+, a key co-substrate that fluctuates with the cell's energy status. nih.gov During periods of low energy, such as fasting or calorie restriction, increased NAD+ levels activate SIRT1, which in turn orchestrates a shift in metabolism from energy storage to energy production. nih.govfrontiersin.org

SIRT1 exerts its control over metabolism through the deacetylation of several key transcription factors and coactivators:

Glucose Homeostasis : In the liver, SIRT1 can inhibit gluconeogenesis during short-term fasting. ijbs.com It also plays a role in controlling insulin (B600854) secretion in the pancreas. nih.gov

Lipid Metabolism : SIRT1 promotes the oxidation of fatty acids in the liver and skeletal muscle by activating peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α. mdpi.commdpi.com In adipose tissue, it enhances fat mobilization. nih.govmdpi.com

Central Nutrient Sensing : Within the hypothalamus, SIRT1 is involved in sensing nutrient availability and regulating systemic energy balance. nih.govfrontiersin.org

These actions highlight SIRT1's central role in coordinating metabolic responses to ensure cellular energy balance. ijbs.comnih.gov

Oxidative Stress Response and Antioxidant Defense

SIRT1 is a critical component of the cellular defense system against oxidative stress. nih.govmdpi.com It mitigates the harmful effects of reactive oxygen species (ROS) by upregulating the expression of antioxidant enzymes. mdpi.comaging-us.com This is primarily achieved through the deacetylation and subsequent activation of the Forkhead box O (FOXO) family of transcription factors, particularly FOXO1, FOXO3, and FOXO4. mdpi.comaging-us.complos.org Activated FOXO proteins then promote the transcription of genes encoding antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase. mdpi.comfrontiersin.org

Furthermore, SIRT1 can indirectly influence antioxidant defense by deacetylating and activating PGC-1α, a master regulator of mitochondrial biogenesis, which also upregulates oxidative stress genes. nih.govaging-us.com Conversely, oxidative stress can also regulate SIRT1; for instance, hydrogen peroxide (H2O2)-induced oxidative stress has been shown to downregulate SIRT1 in a dose- and time-dependent manner in keratinocytes. nih.gov

Apoptosis and Cell Survival Pathways

SIRT1's role in cell fate is complex, as it can either promote cell survival or, under certain conditions, facilitate apoptosis. embopress.org Its primary pro-survival function stems from its ability to deacetylate and inhibit key pro-apoptotic proteins. nih.gov

Inhibition of p53 : SIRT1 can deacetylate the tumor suppressor protein p53, which suppresses its transcriptional activity and prevents it from inducing apoptosis in response to cellular stress. plos.orgembopress.orgfoodandnutritionresearch.net

Regulation of FOXO : By deacetylating FOXO proteins, SIRT1 can attenuate FOXO-induced apoptosis, thereby promoting cell survival under stress conditions. nih.gov

Inhibition of NF-κB : In contrast, SIRT1's ability to deacetylate and inhibit the RelA/p65 subunit of NF-κB can lead to a decrease in pro-survival gene expression. embopress.org This action can sensitize cells to apoptosis induced by stimuli like tumor necrosis factor-alpha (TNFα). embopress.org

Therefore, whether SIRT1 promotes survival or death depends on the specific cellular context and the nature of the stress stimulus. embopress.org

Inflammatory Responses

SIRT1 acts as a potent negative regulator of inflammation. nih.gov A primary mechanism for this anti-inflammatory effect is its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. medsci.orgplos.org

SIRT1 directly deacetylates the RelA/p65 subunit of NF-κB at lysine 310. nih.govembopress.org This deacetylation inhibits the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmedsci.orgmdpi.com Studies have shown that SIRT1 expression is often downregulated during acute inflammatory responses, and activators of SIRT1 can suppress inflammation in various models. nih.govplos.org For example, in macrophages, activating SIRT1 inhibits the expression of inflammatory mediators. medsci.org

Autophagy Regulation

SIRT1 is a key regulator of autophagy, the cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.govfrontiersin.org It modulates autophagy through multiple pathways, primarily through its deacetylase activity. frontiersin.org

SIRT1 can directly deacetylate several core autophagy-related (Atg) proteins, such as Atg5, Atg7, and Atg8 (LC3), influencing their function in the formation of autophagosomes. nih.govimrpress.com Additionally, SIRT1 regulates major upstream signaling pathways that control autophagy:

AMPK/mTOR Pathway : SIRT1 can activate AMP-activated protein kinase (AMPK), a key energy sensor that promotes autophagy. researchgate.netfrontiersin.org Simultaneously, it can suppress the mammalian target of rapamycin (B549165) (mTOR), a major inhibitor of autophagy. imrpress.comfrontiersin.org This coordinated action effectively stimulates the autophagic process.

This regulatory role places SIRT1 at the intersection of cellular metabolism, stress response, and quality control. nih.govfrontiersin.org

Research on SIRT1's Role in Disease Models (Non-Human and In Vitro)

The multifaceted roles of SIRT1 in fundamental cellular processes mean its dysregulation is implicated in a wide range of diseases. Research in non-human and in vitro models has provided significant insights into its therapeutic potential.

Table 2: SIRT1's Role in Various Disease Models

| Disease Category | Key Findings in Non-Human/In Vitro Models |

|---|---|

| Metabolic Diseases | Overexpression or activation of SIRT1 protects mice against high-fat diet-induced obesity, insulin resistance, and nonalcoholic fatty liver disease. nih.govaginganddisease.org |

| Neurodegenerative Diseases | SIRT1 activation shows neuroprotective effects in mouse models of Alzheimer's disease (by reducing β-amyloid plaques), Parkinson's disease (by reducing α-synuclein aggregates), and Huntington's disease. aginganddisease.orgfrontiersin.orgaginganddisease.org |

| Cancer | SIRT1's role is complex and context-dependent. It can act as a tumor suppressor by promoting DNA repair or as an oncogene by inhibiting p53-mediated apoptosis. frontiersin.orgnih.gov Silencing SIRT1 can selectively induce apoptosis in human epithelial cancer cells while sparing normal cells. nih.gov |

| Inflammatory Diseases | In animal models of endotoxin-induced uveitis and rheumatoid arthritis, SIRT1 activators have been shown to reduce inflammation and alleviate disease severity. mdpi.comspandidos-publications.com |

| Cardiovascular Diseases | SIRT1 protects against age-related cardiomyopathy in mice by reducing oxidative stress. mdpi.com |

These studies underscore the potential of targeting SIRT1 for therapeutic intervention across a spectrum of age-related and metabolic disorders. aginganddisease.orgspandidos-publications.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-methyladenine (3-MA) |

| α-enolase |

| α-tubulin |

| Antimycin A |

| Bax |

| Bcl-2 |

| Berberine |

| Calycosin |

| Chloroquine |

| Coptisine |

| Crizotinib |

| Curcumin |

| Diallyl trisulfide |

| EX-527 |

| Ghrelin |

| Melatonin |

| Nicotinamide |

| Nicotinamide riboside |

| Quercetin |

| Resveratrol |

| Resolvin D1 |

| Sevoflurane |

| Sirt1/2-IN-3 |

| Splitomicin |

| SRT2104 |

| SRT1720 |

| SRT2379 |

Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's Disease)

SIRT1 plays a generally protective role in the context of neurodegenerative diseases. jneurology.com There is substantial evidence linking SIRT1 activity to the pathologies of Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.org In models of Alzheimer's disease (AD), SIRT1 activation has been found to reduce the neurotoxic effects of amyloid-β by inhibiting NF-κB signaling in microglia. nih.gov SIRT1 can deacetylate the tau protein, which is involved in the formation of neurofibrillary tangles, a hallmark of AD. frontiersin.org Furthermore, by repressing p53 activity, SIRT1 may prevent the death of neurons affected by the disease. frontiersin.org

In Parkinson's disease (PD), a condition characterized by the loss of dopaminergic neurons, SIRT1 is implicated in several neuroprotective mechanisms. aginganddisease.org It can induce autophagy, a cellular process that clears away damaged components and misfolded proteins like α-synuclein, which aggregates in PD. aginganddisease.org SIRT1 also helps maintain mitochondrial function and reduce oxidative stress by deacetylating and activating the transcriptional co-activator PGC-1α. aginganddisease.org

For Huntington's disease (HD), research points to SIRT1's modulation of PGC-1α as a promising therapeutic avenue. frontiersin.org PGC-1α is a key player in HD pathogenesis, and SIRT1-mediated activation can help ameliorate mitochondrial dysfunction associated with the disease. frontiersin.org

Cancer Biology and Carcinogenesis

The role of SIRT1 in cancer is multifaceted and can be contradictory, acting as either a tumor promoter or a tumor suppressor depending on the specific cancer type and cellular context. spandidos-publications.commdpi.comnih.gov SIRT1 is overexpressed in several cancers, including acute myeloid leukemia, and colon and prostate cancers. mdpi.comaacrjournals.org

As a potential tumor promoter, SIRT1 can enhance cancer cell survival by deacetylating and inactivating tumor suppressor proteins like p53. nih.govnih.gov This inhibition of p53-mediated apoptosis allows cancer cells to evade programmed cell death. nih.gov SIRT1 also promotes DNA repair, which, while beneficial for normal cells, can help cancer cells survive the DNA damage caused by chemotherapy, thus contributing to drug resistance. spandidos-publications.comnih.gov It can also promote metastasis by inducing the epithelial-to-mesenchymal transition (EMT). spandidos-publications.com

Conversely, SIRT1 can also function as a tumor suppressor. nih.gov It achieves this by negatively regulating proteins such as β-catenin and survivin. nih.gov The inhibition of SIRT1, for instance by compounds like this compound, has been shown to induce apoptosis and exhibit anti-proliferative activity in human leukemia cell lines. medchemexpress.com This effect is linked to the increased acetylation of p53 and α-tubulin following SIRT1 inhibition. medchemexpress.com

Metabolic Diseases (e.g., Diabetes, Insulin Resistance)

SIRT1 is a crucial regulator of metabolic processes, and its dysfunction is linked to metabolic disorders such as type 2 diabetes (T2DM) and insulin resistance. nih.govmdpi.com It acts as a cellular energy sensor, responding to changes in intracellular NAD+ levels. nih.gov

In pancreatic β-cells, SIRT1 positively regulates insulin secretion and protects these cells from oxidative stress and inflammation. e-dmj.orge-dmj.org It improves insulin sensitivity in tissues like skeletal muscle, liver, and adipose tissue. One key mechanism is its interaction with the insulin signaling pathway, where it can deacetylate and regulate key components. e-dmj.org SIRT1 also deacetylates and activates PGC-1α, which boosts mitochondrial biogenesis and fatty acid oxidation. frontiersin.org This is significant because reduced mitochondrial function is observed in the skeletal muscle of individuals with T2DM. e-dmj.org

Furthermore, SIRT1 influences lipid metabolism by regulating the secretion of adiponectin, a hormone that enhances insulin sensitivity. mdpi.come-dmj.org Studies have shown that SIRT1 levels are often reduced in states of over-nutrition and aging, which may contribute to the development of metabolic diseases. termedia.pl

Reproductive Physiology and Oocyte Aging

Emerging research highlights the critical role of sirtuins, particularly SIRT1, in reproductive health and gamete biology. oup.com SIRT1 is involved in protecting oocytes (egg cells) from the damaging effects of aging. turkiyeklinikleri.com The quality of oocytes deteriorates over time, a process known as postovulatory aging, which is associated with increased reactive oxygen species (ROS) and cellular stress. nih.gov

Studies have shown that SIRT1, SIRT2, and SIRT3 expression levels decrease significantly in aged mouse oocytes, and inhibiting their activity accelerates aging-related defects. nih.govaging-us.com SIRT1 helps maintain oocyte quality by regulating mitochondrial function and enhancing the cell's antioxidant capacity, partly by activating the transcription factor FOXO3a. aging-us.commdpi.com It also plays a role in DNA repair within the oocyte. mdpi.com Down-regulation of SIRT1 is associated with a diminished ovarian reserve. oup.comturkiyeklinikleri.com

In male reproduction, SIRT1 is involved in spermatogenesis by influencing male germ cells as well as the supportive Sertoli and Leydig cells. oup.com

Vascular System Research

SIRT1 plays a significant vasoprotective role, and its dysregulation is implicated in cardiovascular diseases and vascular aging. frontiersin.orgnih.gov It is expressed in endothelial cells, smooth muscle cells, and perivascular adipose tissues. frontiersin.org

A key function of SIRT1 in the endothelium is the regulation of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide (NO), a critical molecule for maintaining vascular tone and health. ahajournals.org SIRT1 can deacetylate eNOS, increasing its activity and promoting vasodilation. ahajournals.org During aging, SIRT1 expression in the vasculature declines, which contributes to endothelial dysfunction and senescence. frontiersin.orgnih.gov

SIRT1 also protects the vascular system by counteracting oxidative stress. It achieves this by deacetylating FOXO transcription factors, which in turn regulate the expression of antioxidant enzymes. nih.gov By mitigating oxidative stress, inflammation, and mitochondrial dysfunction, SIRT1 helps to prevent the development of conditions like atherosclerosis. frontiersin.orgfrontiersin.orgahajournals.org

Research on Sirtuin 2 Sirt2 Modulating Biological Processes

Molecular Mechanisms of SIRT2 Activity

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are NAD⁺-dependent deacetylases. These enzymes play crucial roles in a variety of biological processes. uniprot.org SIRT2 is primarily located in the cytoplasm, where it interacts with various substrates, but it can also move to the nucleus during specific phases of the cell cycle. oup.comnih.gov Its function is integral to cell cycle control, the stability of the genome, microtubule dynamics, and metabolic networks. uniprot.orguniprot.org

Deacetylation of Key Substrates (e.g., α-tubulin, FOXO3a)

A primary mechanism of SIRT2's function is the deacetylation of lysine (B10760008) residues on its target proteins. Two of its key substrates are α-tubulin and the transcription factor Forkhead box O3a (FOXO3a).

α-tubulin: SIRT2 is a known deacetylase of α-tubulin at the lysine-40 position. uniprot.orgnih.gov Acetylation of α-tubulin is associated with stable microtubules, and by removing this acetyl group, SIRT2 influences microtubule dynamics. nih.govrupress.org This function is critical in processes like cell motility, the structural organization of the cytoskeleton, and cell division. uniprot.orgrupress.org Overexpression of SIRT2 has been shown to inhibit neurite outgrowth in hippocampal neurons by deacetylating α-tubulin and altering microtubule dynamics. frontiersin.org The inhibition of SIRT2, for instance by the dual SIRT1/2 inhibitor Sirt1/2-IN-3, leads to an increase in the acetylated form of α-tubulin.

FOXO3a: SIRT2 also deacetylates the transcription factor FOXO3a. uniprot.orgnih.gov This deacetylation is a key step in the cellular response to oxidative stress. When deacetylated by SIRT2, FOXO3a's ability to bind to DNA is enhanced, leading to the increased expression of its target genes, which include antioxidants like manganese superoxide (B77818) dismutase (MnSOD) and the pro-apoptotic factor Bim. nih.gov This interaction allows SIRT2 to help reduce cellular levels of reactive oxygen species (ROS) and, under severe stress, promote apoptosis. nih.govfrontiersin.org In some contexts, SIRT2-mediated deacetylation can also stimulate the degradation of FOXO3a. uniprot.org

Involvement of SIRT2 in Cellular and Molecular Processes

Through its deacetylase activity, SIRT2 is involved in several fundamental cellular and molecular processes.

Cell Cycle Regulation

SIRT2 plays a significant role in controlling cell cycle progression, particularly during mitosis. uniprot.orgnih.gov During the G2/M phase, SIRT2 moves into the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac). frontiersin.orgamegroups.org This action is necessary for proper chromosome condensation. amegroups.org Studies have shown that cells overexpressing SIRT2 experience a longer mitotic phase. amegroups.orgnih.gov

Cytoskeleton Reorganization and Microtubule Dynamics

As the primary deacetylase for α-tubulin, SIRT2 is a key regulator of the cytoskeleton. tandfonline.com The acetylation state of tubulin affects the stability and dynamics of microtubules, which are crucial for cell structure, intracellular transport, and cell motility. nih.govrupress.org SIRT2's ability to deacetylate α-tubulin is linked to its role in controlling neuronal motility and the outgrowth of oligodendroglial cells. uniprot.org Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can result in the reorganization of the microtubule network and has been shown to reduce the invasiveness of certain cancer cells in vitro. frontiersin.orgmdpi.com This modulation of microtubule dynamics is also critical for the proper function of the mitotic spindle during cell division. uniprot.org

Oxidative Stress Response

SIRT2 is a critical component of the cellular response to oxidative stress. oup.comnih.gov When cells experience oxidative stress, SIRT2 expression can be elevated. nih.gov One of its primary mechanisms for combating oxidative stress is through the deacetylation and subsequent activation of the transcription factor FOXO3a. nih.govnih.gov Activated FOXO3a increases the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD), which helps to lower the levels of reactive oxygen species (ROS). nih.govnih.gov

SIRT2 also regulates other proteins involved in the oxidative stress response. It can activate glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that produces NADPH, which is essential for maintaining a reduced state to counter oxidative damage. nih.govmdpi.com Furthermore, under conditions of oxidative stress, SIRT2 can deacetylate and activate phosphoglycerate mutase (PGAM2), enhancing the cell's ability to respond to the stress. aacrjournals.org In some breast cancer cell models, elevated SIRT2 levels have been shown to sensitize cells to agents that induce oxidative stress by restricting the antioxidant activity of peroxiredoxin-1. aacrjournals.org

Research on SIRT2's Role in Disease Models (Non-Human and In Vitro)

The multifaceted roles of SIRT2 in fundamental cellular processes mean its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Research in non-human and in vitro models has been crucial for understanding its function.

In models of neurodegenerative conditions like Parkinson's and Huntington's disease, SIRT2 inhibition has shown neuroprotective effects. mdpi.compnas.org For instance, inhibiting SIRT2 can rescue α-synuclein toxicity in cellular models of Parkinson's disease, partly by improving microtubule stability and the clearance of protein aggregates. nih.govmdpi.comfrontiersin.org In Huntington's disease models, SIRT2 inhibition was found to reduce levels of harmful sterols by affecting the trafficking of the transcription factor SREBP-2. pnas.org

In the context of cancer, SIRT2's role can be complex, acting as either a tumor suppressor or promoter depending on the cancer type. frontiersin.org In acute myeloid leukemia (AML), SIRT2 expression is often upregulated and its activity promotes the proliferation of leukemia cells. mdpi.comhaematologica.org Dual inhibition of SIRT1 and SIRT2 by compounds like this compound has been explored as a therapeutic strategy. researchgate.net this compound has been shown to induce apoptosis and exhibit anti-proliferative activity against various human leukemia cell lines, an effect linked to the increased acetylation of both p53 and α-tubulin. researchgate.net Studies have shown that targeting SIRT1 can sensitize AML cells to other treatments. ashpublications.org

The table below summarizes the observed effects of a SIRT1/2 inhibitor on different leukemia cell lines.

| Cell Line | IC₅₀ (µM) |

| MV4-11 | 6.5 |

| MOLM-13 | 9.2 |

| THP1 | 27.2 |

| Jurkat | 17.4 |

| This table presents the half-maximal inhibitory concentration (IC₅₀) of the SIRT1/2 inhibitor, this compound, against various human leukemia cell lines after 48 hours of treatment, demonstrating its anti-proliferative effects. |

Neurodegenerative Disorders (e.g., Parkinson's Disease)

The role of Sirtuin 2 (SIRT2) in neurodegenerative disorders, particularly Parkinson's disease (PD), is a field of intense investigation with some conflicting findings. frontiersin.orgmdpi.com PD is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein protein in Lewy bodies. frontiersin.org

Research indicates that SIRT2 levels are elevated in the brains of individuals with PD and increase with age. frontiersin.orgplos.orgnih.gov Several studies suggest that SIRT2 activity contributes to the pathogenesis of PD. frontiersin.org One of the key mechanisms is the deacetylation of α-synuclein at lysines 6 and 10. frontiersin.orgplos.orgnih.gov This modification is thought to make α-synuclein more prone to aggregation, a hallmark of PD. frontiersin.orgnih.gov Inhibition of SIRT2 has been shown to increase the acetylation of α-synuclein, which in turn reduces its aggregation and toxicity. frontiersin.orgnih.gov

Furthermore, SIRT2 inhibition has demonstrated neuroprotective effects in various models of PD. frontiersin.orgjneurology.com Pharmacological inhibition of SIRT2 with compounds like AK-7 and AGK2 has been found to rescue α-synuclein-mediated toxicity. frontiersin.orgplos.org In some cellular models, SIRT2 inhibition led to the formation of fewer, but larger, α-synuclein inclusions, which was associated with protective effects. embopress.org Genetic inhibition of SIRT2 has also been shown to protect dopaminergic neurons from cell death in both in vitro and in vivo models. jneurology.com

Conversely, some studies suggest a protective role for SIRT2. It has been reported that SIRT2 can reduce the formation of α-synuclein aggregates and enhance the expression of antioxidant enzymes like SOD2, thereby protecting neurons from oxidative stress. mdpi.comfrontiersin.org This dual role may be context-dependent, and further research is needed to fully elucidate the complex involvement of SIRT2 in Parkinson's disease. frontiersin.org

Table 1: Research Findings on SIRT2 Modulation in Parkinson's Disease

| Modulator/Condition | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| SIRT2 Inhibition (Pharmacological) | Human cell line | Promoted fewer, larger α-synuclein inclusions; associated with protective effects. | embopress.org |

| SIRT2 Inhibition (AK-7) | Differentiated LUHMES cells, MPTP mouse model | Ameliorated α-synuclein toxicity; prevented dopamine (B1211576) depletion and dopaminergic neuron loss. | plos.org |

| SIRT2 Inhibition (Genetic) | Drosophila model of PD | Reduced α-synuclein toxicity in dopaminergic neurons. | frontiersin.org |

| SIRT2 Deacetylation of α-synuclein | In vitro and in vivo models | Deacetylates α-synuclein at lysines 6 and 10, making it more prone to aggregation. | frontiersin.orgnih.gov |

| SIRT2 and Oxidative Stress | SH-SY5Y cells | Elevated SIRT2 protected cells from rotenone (B1679576) or diquat-induced cell death, partly through increased SOD2 expression. | mdpi.com |

Cancer Biology and Carcinogenesis

The function of Sirtuin 2 (SIRT2) in cancer is multifaceted and controversial, with studies reporting both tumor-suppressive and oncogenic roles depending on the cancer type and cellular context. nih.govspandidos-publications.comspandidos-publications.com This dual nature makes SIRT2 a complex but intriguing target in cancer research. researchgate.net

As a tumor suppressor, SIRT2 has been shown to regulate the cell cycle and maintain genomic stability. amegroups.org It can deacetylate key proteins involved in mitosis, such as α-tubulin and BubR1, ensuring proper chromosome segregation. aacrjournals.orgcellphysiolbiochem.com Loss of SIRT2 function has been linked to an increased incidence of tumors in some mouse models, particularly mammary tumors and hepatocellular carcinomas. aacrjournals.orgamegroups.org In certain cancers, like glioma, SIRT2 expression is decreased, and its re-expression can reduce colony formation. amegroups.orgfrontiersin.org

Conversely, a growing body of evidence points to an oncogenic role for SIRT2 in various malignancies. nih.gov SIRT2 can promote tumor growth by deacetylating and inactivating tumor suppressor proteins like p53. spandidos-publications.comamegroups.org It has also been implicated in promoting cancer cell proliferation and metastasis by modulating metabolic pathways. For example, SIRT2 can enhance glycolysis by deacetylating enzymes like pyruvate (B1213749) kinase M2. spandidos-publications.com In non-small cell lung cancer (NSCLC), high SIRT2 expression has been associated with a poorer prognosis. spandidos-publications.com

Pharmacological inhibition of SIRT2 has shown promise as an anticancer strategy. researchgate.net Selective SIRT2 inhibitors have demonstrated the ability to induce apoptosis and inhibit the growth of various cancer cell lines, including those from breast cancer, B-cell lymphoma, and NSCLC. nih.govresearchgate.netmdpi.com For instance, the SIRT2 inhibitor TM has been shown to promote the degradation of the oncoprotein c-Myc, leading to broad anticancer activity. nih.gov

Table 2: Dual Roles of SIRT2 in Cancer

| Role | Mechanism | Cancer Type(s) | Reference(s) |

|---|---|---|---|

| Tumor Suppressor | Regulates mitotic checkpoint, maintains genomic stability. | Glioma, Mammary Tumors, Hepatocellular Carcinoma | aacrjournals.orgamegroups.orgfrontiersin.org |

| Tumor Suppressor | Inhibits colony formation. | Glioma | frontiersin.org |

| Oncogene | Deacetylates and inactivates p53. | Various cancers | spandidos-publications.comamegroups.org |

| Oncogene | Promotes glycolysis and tumor growth by deacetylating pyruvate kinase M2. | Various cancers | spandidos-publications.com |

| Oncogene | High expression correlates with poor prognosis. | Non-small cell lung cancer | spandidos-publications.com |

| Oncogene | Enhances stability of n-myc and c-myc oncogenes. | Various cancers | mdpi.com |

Reproductive Physiology and Oocyte Aging

Sirtuin 2 (SIRT2) plays a significant role in female reproductive physiology, particularly in the context of oocyte maturation and aging. cellphysiolbiochem.comamegroups.org Oocyte quality is a critical determinant of reproductive success, and it declines with maternal age.

Research has shown that SIRT2 is involved in the meiotic maturation of oocytes. amegroups.org It is implicated in the proper formation and assembly of the spindle apparatus, which is essential for accurate chromosome segregation during meiosis. amegroups.org Specific deletion of SIRT2 in mouse oocytes has been shown to disrupt the kinetochore-microtubule attachments, leading to impaired oocyte maturation. amegroups.org

The expression of SIRT2 has been observed to change during the process of oocyte aging. amegroups.orgnih.gov In aged mouse oocytes, the level of SIRT2 protein is significantly decreased. amegroups.orgnih.gov This decline in SIRT2 is associated with meiotic defects, and overexpression of SIRT2 can ameliorate some of these age-related issues. amegroups.org Furthermore, SIRT2, along with SIRT1 and SIRT3, has been identified as a protector against postovulatory oocyte aging. oup.comturkiyeklinikleri.com

However, the role of SIRT2 in oocyte aging appears to be complex. While some studies suggest a protective role, others indicate that inhibition of SIRT2 can have detrimental effects. For instance, treatment of bovine oocytes with the SIRT2 inhibitor SirReal2 led to increased rates of cytoplasmic fragmentation and spindle defects, as well as elevated levels of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov Inhibition of SIRT2 in aging bovine oocytes was also found to promote autophagy-dependent apoptosis. nih.govresearchgate.net These findings suggest that proper SIRT2 function is crucial for maintaining oocyte quality and preventing age-related decline in fertility.

Table 3: Research Findings on SIRT2 in Reproductive Physiology and Oocyte Aging

| Area of Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Oocyte Maturation | Mouse oocytes | SIRT2 deletion damages kinetochore-microtubule junctions, impairing maturation. | amegroups.org |

| Oocyte Aging | Aged mouse oocytes | SIRT2 protein levels are significantly decreased. | amegroups.org |

| Oocyte Aging | Bovine oocytes | SIRT2 expression gradually decreases during aging. | nih.gov |

| SIRT2 Inhibition (SirReal2) | Bovine oocytes | Increased cytoplasmic fragmentation, spindle defects, ROS levels, and mitochondrial dysfunction. | nih.gov |

| SIRT2 and Apoptosis | Bovine oocytes | SIRT2 inhibition contributes to autophagy-dependent apoptosis in aged oocytes. | nih.govresearchgate.net |

| Postovulatory Aging | Mouse oocytes | SIRT1, SIRT2, and SIRT3 protect oocytes from postovulatory aging. | oup.comturkiyeklinikleri.com |

Sirt1/2 in 3: a Research Compound for Dual Sirtuin Inhibition

Conceptual Framework of Dual SIRT1/SIRT2 Inhibition in Research

The development of targeted inhibitors for sirtuin enzymes is a significant area of medicinal chemistry research. Understanding the rationale for inhibiting specific sirtuin isoforms, or combinations thereof, is crucial for therapeutic development.

Rationale for Simultaneous Targeting of SIRT1 and SIRT2

SIRT1 and SIRT2, while sharing structural similarities, have distinct cellular localizations and substrate specificities, leading to diverse biological functions aging-us.com. SIRT1 is primarily nuclear and involved in transcriptional regulation, metabolism, and DNA repair, while SIRT2 is mainly cytosolic and plays roles in cell cycle regulation and protein acetylation aging-us.com.

Simultaneous inhibition of both SIRT1 and SIRT2 is pursued for several reasons. In cancer, for instance, blocking both enzymes can lead to a more comprehensive inhibition of tumor cell proliferation and survival. Dual inhibition can effectively block key signaling pathways that promote cancer, such as the deacetylation of tumor suppressor proteins like p53 by SIRT1 and the acetylation of cytoskeletal proteins like α-tubulin by SIRT2 medchemexpress.comnih.gov. This dual action can lead to enhanced anti-proliferative and pro-apoptotic effects compared to targeting either enzyme alone nih.gov. Furthermore, some studies suggest that dual inhibition might offer a more robust therapeutic outcome in certain disease contexts than targeting a single sirtuin, potentially by circumventing compensatory mechanisms acs.orgnih.govresearchgate.net.

Comparison with Pan-Sirtuin and Selective Inhibitors

The landscape of sirtuin modulators includes selective inhibitors (targeting a single sirtuin isoform), dual inhibitors (targeting two isoforms), and pan-sirtuin inhibitors (targeting multiple or all isoforms) researchgate.netmdpi.comturkjps.org.

Selective inhibitors offer the advantage of precise targeting, potentially minimizing off-target effects. However, the high sequence and structural conservation among sirtuin isoforms, particularly SIRT1, SIRT2, and SIRT3, makes achieving high selectivity a significant challenge mdpi.commdpi.comnih.gov. Pan-sirtuin inhibitors, while capable of broadly modulating sirtuin activity, may lead to a higher incidence of toxicity due to the simultaneous inhibition of sirtuins with essential physiological roles acs.orgnih.govresearchgate.net. Dual inhibitors, such as Sirt1/2-IN-3, aim to strike a balance by targeting specific, functionally related isoforms, potentially achieving greater efficacy than selective inhibitors while avoiding the broad toxicity associated with pan-sirtuin inhibitors acs.orgnih.gov. For example, a pan-SIRT1-3 inhibitor (NH4-6) showed stronger cytotoxicity than a SIRT2-selective inhibitor (NH4-13) in cancer cell lines, but also exhibited greater toxicity in mice, highlighting the trade-offs acs.orgnih.gov.

Identification and Discovery of this compound (or similar dual inhibitors)

The discovery of potent and selective sirtuin inhibitors often relies on a combination of computational and experimental strategies.

Computational Approaches and Virtual Screening in Inhibitor Design

Computational methods, including molecular docking, virtual screening (VS), and structure-based virtual screening (SBVS), have become indispensable tools in the identification of novel sirtuin inhibitors mdpi.comnih.govnih.govresearchgate.netnih.gov. These techniques leverage the known three-dimensional structures of sirtuin enzymes to predict the binding affinity and mode of potential small molecules from large chemical libraries mdpi.comturkjps.orgmdpi.comresearchgate.netdergipark.org.tracs.org.

Virtual screening allows for the rapid assessment of millions of compounds, prioritizing those most likely to interact with the target enzyme's active site. This approach has been instrumental in identifying novel chemical scaffolds with sirtuin inhibitory activity mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.netdergipark.org.tracs.org. For instance, structure-based virtual screening has been employed to identify inhibitors targeting SIRT1 and SIRT2, often by analyzing known SIRT-ligand complexes to understand key binding interactions mdpi.commdpi.com. Rational drug design, incorporating virtual screening and substructure searches, has also been employed to develop dual SIRT1/SIRT2 inhibitors, leading to the discovery of compounds like this compound (also referred to as PS9) and hsa55 nih.gov.

Chemical Scaffolds of Dual SIRT1/SIRT2 Inhibitors in Research

A variety of chemical scaffolds have been explored in the development of SIRT1 and SIRT2 inhibitors. These include indole (B1671886) derivatives, benzamides, thienopyrimidines, and naphthyl-based compounds, among others mdpi.comresearchgate.netnih.govacs.orgnih.govacs.orgrsc.orgresearchgate.net. For example, compounds based on the oxadiazole-carbonylaminothiourea backbone have shown inhibitory activity against both SIRT1 and SIRT2 acs.org. Nicotinamide analogs and related structures have also been investigated for their sirtuin inhibitory potential nih.govacs.orgrsc.org.

Dual SIRT1/SIRT2 inhibitors, such as this compound, often feature specific structural motifs that allow them to bind effectively to the conserved active sites of both enzymes. Research has identified novel scaffolds, like those found in this compound and related compounds (e.g., hsa55), which exhibit potent dual inhibition nih.gov. These new scaffolds provide valuable starting points for further medicinal chemistry optimization.

Inhibitory Potency and Specificity Profiling (Pre-clinical, In Vitro)

Pre-clinical characterization of sirtuin inhibitors involves determining their potency (e.g., IC50 values) against target enzymes and assessing their selectivity over other sirtuin isoforms and unrelated enzymes.

This compound has been characterized as a dual inhibitor of SIRT1 and SIRT2. In vitro enzymatic assays have reported IC50 values of 1.4 μM for SIRT1 and 2.0 μM for SIRT2 medchemexpress.com. This dual inhibitory profile is supported by its observed effects on cellular substrates: this compound effectively blocks the deacetylation of p53 (a known SIRT1 substrate) and increases the acetylation of α-tubulin (a known SIRT2 substrate) medchemexpress.com.

Beyond direct enzymatic inhibition, this compound has demonstrated anti-proliferative activity against various human leukemia cell lines. In specific cell lines, its IC50 values for inhibiting proliferation were reported as follows:

MV4-11: 6.5 μM

MOLM-13: 9.2 μM

THP1: 27.2 μM

Jurkat: 17.4 μM

These findings indicate that this compound possesses potent dual inhibitory activity against SIRT1 and SIRT2, leading to downstream cellular effects such as increased protein acetylation and inhibition of cancer cell proliferation medchemexpress.com.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Assay Conditions/Notes |

| SIRT1 | 1.4 μM | In vitro enzymatic assay medchemexpress.com |

| SIRT2 | 2.0 μM | In vitro enzymatic assay medchemexpress.com |

| MV4-11 | 6.5 μM | Cell proliferation assay medchemexpress.com |

| MOLM-13 | 9.2 μM | Cell proliferation assay medchemexpress.com |

| THP1 | 27.2 μM | Cell proliferation assay medchemexpress.com |

| Jurkat | 17.4 μM | Cell proliferation assay medchemexpress.com |

| p53 | N/A | Completely blocks deacetylation medchemexpress.com |

| α-tubulin | N/A | Increases acetylation level medchemexpress.com |

Note: IC50 values are approximate and derived from reported data. Specific assay conditions may vary.

Compound List:

this compound

PS9 (identified as this compound)

hsa55

EX-527 (Selisistat)

Sirtinol

Suramin

Tenovin-6

AGK2

AK7

SirReal2

NCO-90

NCO-141

KPM-2

JH-T4

TM

NH4-6

NH4-13

Rhuschalcone IV

Rhuschalcone I

Compound 1 (from dergipark.org.tr)

Compound 8 (from dergipark.org.tr)

Compound 10 (from rsc.org)

Compound 14a

Compound 14b

Compound 9a

Compound 9b

Compound 3j (SIRT1-IN-3)

Compound 41 (from acs.org)

Compound 39.2 (from acs.org)

Compound 33.2 (from acs.org)

Compound 51 (from rsc.org)

Compound 46 (from rsc.org)

Compound 47 (from rsc.org)

Compound 48 (from rsc.org)

Compound 52 (Suramin sodium)

Compound 18 (from frontiersin.org)

Compound 3g (from frontiersin.org)

MC2494

Compound 53 (from frontiersin.org)

Compound 2, 3, 8 (from frontiersin.org)

Compound 32, 33, 34, 35, 36 (from researchgate.net)

Mz325

In Vitro Investigations of Sirt1/2 in 3 or Dual Sirt1/2 Inhibition in Academic Research

Effects on Cellular Models

Academic research has explored the impact of Sirt1/2-IN-3 across various cellular models, primarily focusing on its effects within cancer cell lines.

Neuronal Cell Models (e.g., PC12 cells)

Information regarding the effects of this compound on neuronal cell models, such as PC12 cells, is not available in the reviewed academic literature snippets.

Skeletal Myotube Cells

There is no information available in the reviewed academic literature snippets concerning the impact of this compound on skeletal myotube cells.

Impact on Core Cellular Processes

The principal cellular process investigated for this compound in the provided literature is its effect on cell proliferation and the induction of apoptosis.

Cell Proliferation and Growth Arrest

This compound demonstrates notable anti-proliferative activity, particularly in human leukemia cell lines medchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com. This effect is associated with the induction of apoptosis, a programmed cell death pathway critical for controlling cell numbers. The compound's ability to block p53 deacetylation and increase the acetylation of both p53 and α-tubulin are key molecular events contributing to its antiproliferative and apoptotic outcomes medchemexpress.commedchemexpress.commedchemexpress.com. The dual inhibition of SIRT1 and SIRT2 is considered significant for achieving anti-cancer effects, especially in cellular contexts where the tumor suppressor protein p53 is functional nih.gov.

Table 1: Apoptosis Induction by this compound in Leukemia Cell Lines

| Cell Line | IC50 (μM) |

| MV4-11 | 6.5 |

| MOLM-13 | 9.2 |

| THP1 | 27.2 |

| Jurkat | 17.4 |

Note: IC50 values represent the concentration of this compound required to induce 50% apoptosis in the respective cell lines. medchemexpress.com

Induction of Apoptosis and Programmed Cell Death

In vitro studies indicate that this compound possesses the capacity to induce apoptosis in various cancer cell lines. For instance, this compound demonstrated apoptosis-inducing effects in human leukemia cell lines, with reported IC50 values of 6.5 μM in MV4-11 cells, 9.2 μM in MOLM-13 cells, 27.2 μM in THP1 cells, and 17.4 μM in Jurkat cells medchemexpress.com. The broader inhibition of SIRT1, a critical deacetylase, has been consistently linked to the promotion of apoptosis. This occurs through mechanisms such as increasing the acetylation of the tumor suppressor protein p53 and activating downstream apoptotic markers biomolther.orgspandidos-publications.compnas.orgnih.govspandidos-publications.com. Research employing other SIRT1/2 inhibitors, such as toxoflavin (B1683212), has also shown growth inhibition and apoptosis induction in cancer cell models spandidos-publications.comspandidos-publications.com. SIRT1's role in apoptosis is multifaceted; it can influence cell fate by redirecting p53 to mitochondria, thereby promoting transcription-independent apoptosis, while simultaneously inhibiting transcription-dependent apoptosis nih.gov. Conversely, while SIRT1 deficiency can exacerbate apoptosis springermedizin.despandidos-publications.com, SIRT1 overexpression has been shown to attenuate it spandidos-publications.com.

Data Table: this compound Induced Apoptosis IC50 Values

| Cell Line | IC50 (μM) |

| MV4-11 | 6.5 |

| MOLM-13 | 9.2 |

| THP1 | 27.2 |

| Jurkat | 17.4 |

Modulation of Autophagy

Sirtuins, particularly SIRT1, are recognized as key regulators of autophagy, a cellular process essential for maintaining homeostasis by degrading damaged proteins and organelles pnas.orgnih.govfrontiersin.orgfrontiersin.org. In vitro investigations reveal that SIRT1 interacts with and deacetylates crucial autophagy-related proteins (Atgs), including Atg5, Atg7, and Atg8, in an NAD+-dependent manner pnas.orgnih.gov. The absence of SIRT1 leads to elevated acetylation of these Atg proteins and a marked inhibition of basal autophagy rates pnas.orgnih.gov. Conversely, enhancing SIRT1 activity has been demonstrated to stimulate autophagic flux pnas.orgfrontiersin.orgfrontiersin.org. Mechanistically, SIRT1 can activate autophagy by deacetylating FOXO3, which subsequently promotes the expression of BNIP-3. BNIP-3 facilitates autophagy initiation by aiding the dissociation of Beclin1 from the Bcl-2 complex frontiersin.org. Furthermore, SIRT1 promotes autophagy by activating AMP-activated protein kinase (AMPK) and suppressing mTOR signaling pathways spandidos-publications.comfrontiersin.orgfrontiersin.orgmdpi.com. The relationship is reciprocal, as autophagy is also necessary for maintaining SIRT1 levels, with autophagy blockers causing a decrease in SIRT1 frontiersin.org.

Changes in Acetylation Status of Target Proteins (e.g., p53, α-tubulin)

This compound has been shown to increase the acetylation levels of its key target proteins, specifically p53 and α-tubulin medchemexpress.com. SIRT1 is known to deacetylate p53 at critical lysine (B10760008) residues, such as K373 and K382 in human p53, which consequently reduces p53's transcriptional activity and the expression of its downstream targets, including p21 and PUMA pnas.orgspandidos-publications.comdovepress.com. Inhibition of SIRT1 activity generally results in heightened p53 acetylation biomolther.orgspandidos-publications.compnas.orgnih.govspandidos-publications.commdpi.com. SIRT2, on the other hand, is recognized as a deacetylase for α-tubulin, a component of the microtubule network spandidos-publications.comspandidos-publications.comnih.gov. Dual SIRT1/2 inhibitors like this compound and toxoflavin have demonstrated an increase in the acetylation of both p53 (a SIRT1 substrate) and α-tubulin (a SIRT2 substrate) in cellular models medchemexpress.comspandidos-publications.comspandidos-publications.com. The absence of functional SIRT1 leads to p53 hyperacetylation following DNA damage pnas.org.

Data Table: Acetylation Status Changes upon SIRT1/2 Inhibition

| Compound/Condition | Target Protein | Observed Change in Acetylation | Reference |

| This compound | p53 | Increased | medchemexpress.com |

| This compound | α-tubulin | Increased | medchemexpress.com |

| MHY2251 (SIRT1 inhibitor) | p53 | Promoted | biomolther.org |

| Toxoflavin (SIRT1/2 inh.) | p53 | Increased | spandidos-publications.comspandidos-publications.com |

| Toxoflavin (SIRT1/2 inh.) | α-tubulin | Increased | spandidos-publications.comspandidos-publications.com |

| SIRT1 inhibition | p53 | Increased | spandidos-publications.compnas.orgnih.govspandidos-publications.commdpi.com |

| SIRT1 deficiency | p53 | Hyperacetylation | pnas.org |

Alterations in Gene and Protein Expression

This compound has been observed to influence the protein expression levels of SIRT1 and SIRT2 themselves biomolther.org. Inhibition of SIRT1 has been correlated with increased expression of p53 and its downstream target, p21 biomolther.org. SIRT1's broad role in regulating gene expression is mediated through the deacetylation of histones and transcription factors, thereby impacting pathways involved in cell cycle progression, DNA repair, and apoptosis dovepress.commdpi.com. Activation of SIRT1 can lead to enhanced expression of antioxidant genes, such as SOD2 and catalase, frequently via the FOXO pathway mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comspandidos-publications.comd-nb.info. Conversely, SIRT1 knockdown has been associated with reduced expression of transcription factors like Nrf2 mdpi.com. Research indicates that SIRT1 and SIRT2 are essential for maintaining a closed chromatin structure through DNA hypermethylation and the suppression of activating histone marks, preventing the premature activation of inflammatory genes in macrophages nih.gov. SIRT1 expression levels can vary significantly in different disease contexts, showing downregulation in certain cancers and neurodegenerative diseases, while upregulation is observed in others nih.govspringermedizin.denih.govfrontiersin.org. Moreover, SIRT1 deficiency has been linked to altered gene expression profiles in skeletal muscle and decreased expression of key signaling molecules such as FOXO3a nih.govmdpi.com. Additionally, SIRT1 has been shown to modulate the expression of SIRT3 nih.gov.

Mechanistic Studies at the Cellular Level

Pathways Involving p53, NF-κB, and FOXO

SIRT1 plays a critical role in modulating the activity of the tumor suppressor protein p53, primarily through deacetylation pnas.orgnih.govspandidos-publications.comdovepress.com. By deacetylating p53 at specific lysine residues, such as K373 and K382 in human p53, SIRT1 can diminish p53's transcriptional activity, leading to reduced expression of apoptosis-related genes like PUMA and cell cycle inhibitors like p21 dovepress.com. This regulatory action can promote cell survival and potentially contribute to tumor progression nih.govdovepress.com. Inhibition of SIRT1 activity generally results in increased p53 acetylation, which can subsequently enhance p53-dependent apoptosis biomolther.orgspandidos-publications.compnas.orgnih.govspandidos-publications.commdpi.com. SIRT1's complex role in p53-mediated apoptosis includes both blocking transcription-dependent apoptosis and potentially promoting transcription-independent apoptosis by facilitating p53's translocation to mitochondria nih.gov.

The FOXO family of transcription factors represents another major target of SIRT1. SIRT1 deacetylates FOXO proteins, such as FOXO3a, thereby activating them and enhancing their role in cellular defense mechanisms, including the expression of antioxidant genes like SOD2 and catalase frontiersin.orgmdpi.commdpi.comnih.govfrontiersin.orgmdpi.comd-nb.infonih.govresearchgate.netmdpi.com. This deacetylation process can promote cell cycle arrest and increase resistance to oxidative stress, while simultaneously inhibiting FOXO-induced cell death d-nb.inforesearchgate.net.

SIRT1 also exerts regulatory control over the NF-κB signaling pathway. It can inhibit NF-κB activity by deacetylating the p65/RelA subunit mdpi.comfrontiersin.orgfrontiersin.org. This inhibition of NF-κB contributes to the suppression of inflammatory responses and the reduction of ROS generation mdpi.comfrontiersin.orgfrontiersin.org. Furthermore, SIRT1 may indirectly inhibit NF-κB by activating AMPK and PPARα frontiersin.org. Evidence suggests a feedback loop where NF-κB can suppress SIRT1 activity frontiersin.org. Additionally, SIRT1 and SIRT2 are implicated in maintaining chromatin structure at inflammatory gene loci by influencing DNA methylation and histone marks, thereby preventing the premature activation of these genes nih.gov.

Oxidative Stress Regulation and ROS Generation

This compound, as a dual inhibitor of SIRT1 and SIRT2, is expected to influence the oxidative stress pathways regulated by these sirtuins. SIRT1 functions as a key regulator of the cellular response to oxidative stress, often by deacetylating transcription factors that control the expression of antioxidant genes mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comspandidos-publications.comd-nb.info. The activation of FOXO transcription factors by SIRT1 leads to the increased expression of antioxidant enzymes, including SOD2 and catalase mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comspandidos-publications.comd-nb.info. Conversely, SIRT1 deficiency or inhibition typically results in heightened oxidative stress and increased production of Reactive Oxygen Species (ROS) mdpi.comspandidos-publications.comaging-us.comelifesciences.org. For example, SIRT1 deficiency is associated with increased intracellular ROS generation elifesciences.org, and SIRT1 inhibition contributes to elevated ROS production and oxidative damage frontiersin.orgspandidos-publications.com.

SIRT1 can mitigate oxidative stress through various mechanisms, including influencing the NF-κB pathway to reduce NADPH oxidase activity and ROS production mdpi.comfrontiersin.org. It also supports the NRF2/ARE antioxidant pathway, thereby enhancing cellular defense mechanisms against oxidative damage mdpi.comspandidos-publications.com. SIRT1's role extends to mitochondrial function, where it can promote mitochondrial biogenesis via PGC-1α nih.govfrontiersin.org and regulate ROS levels by affecting the mitochondrial electron transport chain frontiersin.org. Both SIRT1 and SIRT3 are recognized for their antioxidant properties, acting to reduce ROS production elifesciences.org. SIRT1 can protect cells from ROS-induced apoptosis, contributing to cellular resilience under stress conditions mdpi.comspandidos-publications.comd-nb.info.

Mitochondrial Function and Biogenesis

Furthermore, SIRT1 is recognized as a key regulator of mitochondrial biogenesis. It promotes mitochondrial biogenesis by activating transcription factors such as PGC-1α, p53, CREB, and HIF-1α mdpi.comresearchgate.net. SIRT1 facilitates the accumulation of PGC-1α in the nucleus, enhancing its deacetylation and transcriptional activity, which in turn promotes mitochondrial function and biogenesis mdpi.com. Studies have also indicated that SIRT1's influence on mitochondrial biogenesis can be mediated through the SIRT1-PGC-1α axis, where SIRT1 activation leads to increased PGC-1α activity and subsequent mitochondrial biogenesis researchgate.net. Conversely, inhibition of SIRT1 activity has been linked to increased PGC-1α acetylation and a decrease in mitochondrial proteins plos.org. SIRT2 has also been implicated in mitochondrial regulation; its overexpression in insulin-resistant hepatocytes improved insulin (B600854) sensitivity and reduced reactive oxygen species (ROS) production, potentially by increasing fusion-related proteins like mitofusin 2 (Mfn2) and decreasing dynamin-related protein 1 (DRP1), leading to an increased number of elongated mitochondria frontiersin.org. SIRT2 inhibition, however, has been shown to modulate mitochondrial biogenesis and dynamics by downregulating TFAM and Mfn2, and upregulating DRP1 in bovine oocytes mdpi.com.

Table 1: Impact of SIRT Inhibition on Mitochondrial Parameters

| SIRT Target | Intervention | Observed Effect on Mitochondrial Function/Biogenesis | Reference |

| SIRT1/2 | Inhibition | Decreased oxygen consumption rate (OCR) | nih.gov |

| SIRT1/2 | Inhibition | Reduced overall metabolic activity | nih.gov |

| SIRT1/2 | Inhibition | Downregulation of mitochondrial respiratory complexes | nih.gov |

| SIRT1 | Activation | Promotes mitochondrial biogenesis via PGC-1α | mdpi.comresearchgate.net |

| SIRT1 | Inhibition | Increased PGC-1α acetylation, decreased mitochondrial proteins | plos.org |

| SIRT2 | Overexpression | Improved insulin sensitivity, reduced ROS production | frontiersin.org |

| SIRT2 | Inhibition | Downregulation of TFAM and Mfn2, upregulation of DRP1 | mdpi.com |

Meiotic Spindle Assembly and Microtubule Dynamics

The role of sirtuins in meiotic spindle assembly and microtubule dynamics is an area of active investigation, particularly in the context of oocyte maturation. SIRT1, SIRT2, and SIRT3 have all been observed to colocalize with the meiotic spindle in bovine oocytes, suggesting a potential role in spindle assembly and microtubule dynamics researchgate.netnih.gov. Studies indicate that SIRT2 is important for proper spindle formation and chromosome organization in mouse oocytes. SIRT2 knockdown leads to spindle defects and chromosome misalignment, potentially due to increased acetylation of α-tubulin and histone H4K16 mdpi.comnih.gov. Specifically, SIRT2 inhibition has been shown to cause prominent defects in spindle/chromosome morphology and hyperacetylation of α-tubulin and H4K16 in bovine oocytes, leading to meiotic arrest mdpi.com.

SIRT1 has also been linked to microtubule dynamics, particularly during mitosis, where it regulates Polo-like Kinase 1 (Plk1). Depletion or inhibition of SIRT1 perturbs mitotic spindle formation, leading to defective chromosome segregation and elevated depolymerization of the mitotic spindle, associated with deregulation of Plk1 activity nih.gov. In mouse oocytes, RASSF1A has been shown to regulate tubulin acetylation via SIRT2 and HDAC6, impacting spindle organization. RASSF1A knockdown leads to decreased tubulin acetylation by increasing SIRT2 and HDAC6 levels, resulting in impaired spindle organization and chromosome alignment frontiersin.org.

Table 2: Sirtuin Involvement in Meiotic Spindle Assembly and Microtubule Dynamics

| Sirtuin Target | Intervention | Cellular Process Affected | Specific Findings | Reference |

| SIRT1, 2, 3 | Presence | Meiotic Spindle Assembly, Microtubule Dynamics | Colocalization with meiotic spindle in bovine oocytes | researchgate.netnih.gov |

| SIRT2 | Knockdown | Spindle Formation, Chromosome Organization | Spindle defects, chromosome misalignment, increased α-tubulin acetylation | mdpi.comnih.gov |

| SIRT2 | Inhibition | Meiotic Progression | Prominent spindle/chromosome defects, hyperacetylation of α-tubulin and H4K16, meiotic arrest | mdpi.com |

| SIRT1 | Depletion/Inhibition | Mitotic Spindle Formation | Perturbed formation, defective chromosome segregation, elevated spindle depolymerization | nih.gov |

| RASSF1A/SIRT2/HDAC6 | RASSF1A Knockdown | Tubulin Acetylation, Spindle Organization | Decreased α-tubulin acetylation, impaired spindle organization and chromosome alignment | frontiersin.org |

Co-Treatment Strategies in In Vitro Research

Co-treatment strategies involving sirtuin inhibitors are being explored for their synergistic effects in various cellular contexts. In chronic myeloid leukemia (CML), the dual inhibition of SIRT1 and SIRT2, specifically with a compound referred to as Si-711, has shown promise. Combining Si-711 with imatinib, a standard tyrosine kinase inhibitor for CML, significantly enhanced anti-CML effects both in vitro and in vivo nih.govresearchgate.net. This combination therapy led to growth inhibition and immunogenic cell death, suggesting a potential strategy to overcome resistance and target leukemia stem cells nih.govresearchgate.net.

In breast cancer research, the selective SIRT1 inhibitor EX527 (selisistat) has been investigated in combination with paclitaxel (B517696) (PAX). This co-treatment augmented the individual effects of EX527 and PAX in inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest in various breast cancer cell lines tandfonline.com. The combination demonstrated an additive drug-drug interaction, leading to a stronger inhibition of tumor growth compared to individual treatments in preclinical models tandfonline.com. These findings highlight the potential of combining sirtuin modulators with existing therapeutic agents to enhance efficacy in cancer treatment.

Table 3: Co-treatment Strategies Involving SIRT Inhibitors in In Vitro Research

| Primary Agent | Co-treatment Agent | Target Disease/Cells | Observed Outcome of Co-treatment | Reference |

| Si-711 (SIRT1/2 inhibitor) | Imatinib | Chronic Myeloid Leukemia (CML) cells | Enhanced anti-CML effects, growth inhibition, immunogenic cell death | nih.govresearchgate.net |

| EX527 (SIRT1 inhibitor) | Paclitaxel (PAX) | Breast Cancer cells | Augmented inhibition of proliferation, apoptosis, and cell cycle arrest; additive drug-drug interaction | tandfonline.com |

In Vivo Investigations Non Human Models of Sirt1/2 in 3 or Dual Sirt1/2 Inhibition in Academic Research

Pre-clinical Animal Models Utilized

Searches for in vivo studies focusing on "Sirt1/2-IN-3" in the following model organisms did not yield specific research findings directly pertaining to this compound.

No specific in vivo studies detailing the use or observed effects of this compound in rodent models (such as mice or rats) were identified in the conducted searches.

No specific in vivo studies detailing the use or observed effects of this compound in Drosophila melanogaster models were identified in the conducted searches.

No specific in vivo studies detailing the use or observed effects of this compound in bovine models were identified in the conducted searches.

No specific in vivo studies detailing the use or observed effects of this compound in zebrafish larvae models were identified in the conducted searches.

Bovine Models

Observed Effects in Non-Human Disease Models

The available research did not provide specific in vivo findings for this compound in non-human disease models, particularly neurodegenerative disease models.

No specific in vivo research findings detailing the effects of this compound in neurodegenerative disease models in non-human subjects were identified in the conducted searches.

The user requested an article section focusing solely on the chemical compound "this compound" and its in vivo investigations in non-human models, specifically regarding oxidative stress and inflammation markers in tissues (Section 6.3.4).

After conducting a thorough search using the provided queries, no specific scientific literature or data was found that directly mentions or investigates the chemical compound "this compound" in relation to oxidative stress and inflammation markers in tissues of non-human models.

The search results provided extensive information on the roles of SIRT1 and SIRT2, and the effects of various other dual SIRT1/2 inhibitors (such as resveratrol, SRT1720, Tenovin-1, sirtinol, AGK2, EX-527) in modulating oxidative stress and inflammation markers in different tissues and disease models. These studies frequently cite markers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB). However, none of these findings can be attributed specifically to "this compound" as the compound itself was not identified in the literature search.

Therefore, it is not possible to generate the requested article content focusing solely on "this compound" with the available information.No specific scientific literature was found detailing the in vivo investigations of the chemical compound "this compound" concerning oxidative stress and inflammation markers in non-human models.

Extensive searches were conducted to identify research specifically on "this compound" and its effects on tissue oxidative stress and inflammation markers in animal studies. The available scientific literature extensively documents the roles of SIRT1 and SIRT2, as well as the impact of various other dual SIRT1/2 inhibitors on these markers. These studies frequently report on the modulation of key indicators such as malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB) in various tissues.

However, the compound "this compound" itself was not identified in the search results in the context of these specific investigations. Consequently, the requested content focusing solely on "this compound" cannot be generated based on the current scientific evidence retrieved.

Emerging Research Directions for Sirt1/2 in 3 and Dual Sirtuin Inhibition

Discovery of Novel Substrates and Interacting Proteins

Understanding the full spectrum of proteins regulated by SIRT1 and SIRT2 is crucial for deciphering their complex roles in cellular physiology and pathology. While key substrates like p53 (a SIRT1 target) and α-tubulin (a SIRT2 target) are well-established, ongoing research aims to identify novel substrates and interacting proteins affected by dual SIRT1/2 inhibition.

Sirt1/2-IN-3 has been shown to block p53 deacetylation and increase the acetylation of both p53 and α-tubulin, indicating its direct impact on these known substrates nih.govnih.gov. Emerging research seeks to uncover other proteins whose acetylation status is altered by dual SIRT1/2 inhibition, potentially revealing new pathways modulated by these enzymes. Identifying these novel interacting proteins and substrates can provide deeper insights into the mechanisms by which dual SIRT1/2 inhibitors exert their effects, such as inducing apoptosis or affecting cell proliferation nih.govnih.gov. For instance, research into sirtuin regulation of stress response pathways has highlighted interactions with transcription factors like FOXO proteins, which are involved in oxidative stress tolerance and cell survival plos.org. Further exploration is needed to determine if this compound or similar dual inhibitors directly impact these FOXO-mediated pathways or other newly identified interacting partners.

Exploration of Context-Specific Roles of SIRT1/2 Inhibition

The biological functions of SIRT1 and SIRT2 are often context-dependent, varying with cell type, cellular environment, and the specific physiological or pathological state. Dual SIRT1/2 inhibition, therefore, may have differential effects depending on the cellular context.

Research into the role of SIRT1/2 inhibition in cancer has revealed that these enzymes can act as either tumor promoters or suppressors, depending on the specific cancer type and cellular conditions researchgate.netfrontiersin.orgnih.gov. For example, while SIRT1 overexpression has been linked to tumorigenesis in several cancers, its precise role can be context-dependent spandidos-publications.comatlasgeneticsoncology.org. Similarly, SIRT2's involvement in cancer cell motility and its deacetylation of tubulin suggest a role in tumor progression spandidos-publications.com. Studies investigating dual SIRT1/2 inhibitors like Sirtinol and Salermide have demonstrated their effectiveness in inducing apoptosis and cell death in cancer cell lines, suggesting a context where dual inhibition is beneficial aacrjournals.orgfrontiersin.org. Furthermore, the role of SIRT2 in neurodegenerative diseases like Parkinson's and Alzheimer's is being actively explored, with evidence suggesting that SIRT2 inhibition can be neuroprotective by mitigating α-synuclein toxicity and improving cognitive impairment rsc.orgembopress.orgresearchgate.net. Understanding these context-specific roles is critical for developing targeted therapeutic strategies.

Development of Next-Generation Sirt1/2 Inhibitors with Enhanced Specificity

A significant challenge in sirtuin-targeted therapy is the high sequence and structural similarity between isoforms, particularly SIRT1, SIRT2, and SIRT3, which complicates the development of highly selective inhibitors rsc.orgnih.govthno.org. While dual SIRT1/2 inhibitors like this compound are valuable tools, the development of next-generation inhibitors with improved isoform specificity is a key research direction.

Efforts are underway to design inhibitors that can selectively target either SIRT1 or SIRT2, or specific combinations of isoforms, to minimize off-target effects and enhance therapeutic efficacy. For instance, research has focused on modifying existing scaffolds like cambinol (B1668241) to create derivatives with enhanced selectivity for SIRT2 over SIRT1 and SIRT3 nih.govmdpi.com. Similarly, SAR (Structure-Activity Relationship) studies are crucial for optimizing inhibitor design, aiming for compounds that bind effectively to specific pockets within the sirtuin active sites or allosteric sites, thereby achieving greater specificity rsc.orgaging-us.com. The development of selective SIRT1 inhibitors like EX-527, which exhibits significant selectivity over SIRT2 and SIRT3, highlights the progress in this area mdpi.commdpi.commdpi.com. Future research aims to build upon these advancements to create a panel of highly specific inhibitors for each sirtuin isoform or specific combinations thereof.

| Inhibitor Class/Example | Targeted Isoforms | Key Features/Mechanism | Selectivity Profile | Reference |

|---|---|---|---|---|

| This compound (PS9) | SIRT1, SIRT2 | Dual inhibition, blocks p53 deacetylation, increases p53/α-tubulin acetylation | Dual SIRT1/2 inhibitor | nih.gov |

| Cambinol | SIRT1, SIRT2 | Dual inhibitor | Dual SIRT1/2 inhibitor | aacrjournals.orgnih.gov |

| EX-527 (Selisistat) | SIRT1 | Potent SIRT1 inhibitor, binds NAD+ site | ~200-fold selectivity for SIRT1 over SIRT2 | mdpi.commdpi.commdpi.com |

| AGK2 | SIRT2 | Selective SIRT2 inhibitor | >14-fold selectivity for SIRT2 over SIRT1/3 | rsc.orgmdpi.comresearchgate.net |

| Tenovin-1/6 | SIRT1, SIRT2 | Dual inhibitors | Dual SIRT1/2 inhibitor | spandidos-publications.comnih.govnih.gov |

| Sirtinol | SIRT1, SIRT2 | Dual inhibitor | Dual SIRT1/2 inhibitor | aacrjournals.orgmdpi.com |

Investigating the Role of Dual SIRT1/2 Inhibition in Other Biological Stress Responses (e.g., DNA Damage)

Beyond their roles in metabolism and cancer, SIRT1 and SIRT2 are implicated in cellular responses to various forms of stress, including oxidative stress and DNA damage. Research is exploring how dual SIRT1/2 inhibition influences these critical cellular processes.

SIRT1 plays a role in mitigating oxidative stress by deacetylating and activating transcription factors like FOXO proteins, which upregulate antioxidant enzymes such as SOD2 plos.org. Inhibition of SIRT1 has been shown to enhance apoptosis induced by oxidative stress, suggesting that SIRT1's protective role against ROS is significant plos.org. SIRT2 also participates in cellular stress responses; its inhibition has been shown to protect neuronal cells from oxidative stress and toxicity in models of neurodegenerative diseases rsc.orgmdpi.com. Furthermore, SIRT1 and SIRT2 are involved in DNA repair pathways and cell cycle regulation, processes that are critical for maintaining genomic stability and responding to DNA damage nih.govfrontiersin.orgrsc.org. For instance, SIRT1 can deacetylate p53, a key protein in the DNA damage response, influencing cell cycle arrest and apoptosis nih.govplos.orgmdpi.com. Dual SIRT1/2 inhibitors like this compound that increase p53 acetylation could therefore impact DNA damage response pathways. Future research will likely focus on dissecting the precise mechanisms by which dual SIRT1/2 inhibition modulates these stress responses, potentially uncovering new therapeutic avenues for conditions characterized by cellular stress and DNA damage.

Compound List:

Q & A